molecular formula C24H16N2O B14177453 ([1,1'-Biphenyl]-3-yl)(9H-beta-carbolin-1-yl)methanone CAS No. 922525-64-2

([1,1'-Biphenyl]-3-yl)(9H-beta-carbolin-1-yl)methanone

Katalognummer: B14177453
CAS-Nummer: 922525-64-2
Molekulargewicht: 348.4 g/mol
InChI-Schlüssel: CPCMXTWJPZMTOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

([1,1’-Biphenyl]-3-yl)(9H-beta-carbolin-1-yl)methanone: is a complex organic compound that combines the structural features of biphenyl and beta-carboline

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ([1,1’-Biphenyl]-3-yl)(9H-beta-carbolin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the condensation of a biphenyl derivative with a beta-carboline precursor under specific conditions. The reaction may require catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

([1,1’-Biphenyl]-3-yl)(9H-beta-carbolin-1-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

([1,1’-Biphenyl]-3-yl)(9H-beta-carbolin-1-yl)methanone: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of ([1,1’-Biphenyl]-3-yl)(9H-beta-carbolin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Biphenyl derivatives: Compounds with similar biphenyl structures but different functional groups.

    Beta-carboline derivatives: Compounds with the beta-carboline core but varying substituents.

Uniqueness

([1,1’-Biphenyl]-3-yl)(9H-beta-carbolin-1-yl)methanone: is unique due to its combined biphenyl and beta-carboline structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Eigenschaften

CAS-Nummer

922525-64-2

Molekularformel

C24H16N2O

Molekulargewicht

348.4 g/mol

IUPAC-Name

(3-phenylphenyl)-(9H-pyrido[3,4-b]indol-1-yl)methanone

InChI

InChI=1S/C24H16N2O/c27-24(18-10-6-9-17(15-18)16-7-2-1-3-8-16)23-22-20(13-14-25-23)19-11-4-5-12-21(19)26-22/h1-15,26H

InChI-Schlüssel

CPCMXTWJPZMTOS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)C3=NC=CC4=C3NC5=CC=CC=C45

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.